molecular formula C7H7FN2O2 B1305463 4-Fluoro-2-nitro-N-methylaniline CAS No. 704-05-2

4-Fluoro-2-nitro-N-methylaniline

Cat. No.: B1305463
CAS No.: 704-05-2
M. Wt: 170.14 g/mol
InChI Key: QELGNVHWXQYICY-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitro-N-methylaniline is an organic compound with the molecular formula C7H7FN2O2. It appears as a white to light yellow crystalline powder or solid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitro-N-methylaniline typically involves nitration and subsequent amination reactions. One common method includes the nitration of 4-fluoroaniline followed by methylation of the resulting nitro compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and methylation processes under controlled conditions to ensure high yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-nitro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-2-nitro-N-methylaniline is utilized in several scientific research areas:

Comparison with Similar Compounds

  • 4-Fluoroaniline
  • 2-Nitroaniline
  • N-Methylaniline

Comparison: 4-Fluoro-2-nitro-N-methylaniline is unique due to the presence of both a fluoro and a nitro group on the aromatic ring, which imparts distinct reactivity and properties compared to its analogs. For example, the fluoro group can influence the electron density on the ring, affecting the compound’s reactivity in substitution reactions .

Biological Activity

4-Fluoro-2-nitro-N-methylaniline (CAS No. 704-05-2) is an organic compound characterized by the presence of both a fluoro and a nitro group attached to an aniline structure. This unique combination significantly influences its chemical reactivity and biological activity. Research has shown that this compound interacts with various biological systems, particularly enzymes involved in drug metabolism, which may have implications for pharmacology and toxicology.

  • Molecular Formula: C7H7FN2O2
  • Molecular Weight: 170.14 g/mol
  • Appearance: White to light yellow crystalline powder

The presence of the fluoro and nitro groups enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and biochemical research .

Enzyme Interactions

This compound has been shown to interact with:

  • Cytochrome P450 Enzymes: These enzymes play a crucial role in the metabolism of various drugs. The compound can form reactive intermediates that may influence metabolic pathways, potentially affecting drug efficacy and toxicity.
  • Flavin-containing Monooxygenases (FMOs): Similar to cytochrome P450, FMOs are involved in the oxidation of substrates, which can lead to the formation of biologically active metabolites.

Table 1: Interaction with Enzymes

Enzyme TypeInteraction TypeImplication
Cytochrome P450Formation of reactive intermediatesDrug metabolism and toxicity
Flavin-containing MonooxygenasesOxidation of substratesMetabolic pathway modulation

Toxicological Studies

Studies have indicated potential toxic effects associated with compounds similar to this compound. For instance, exposure to related nitroanilines has been linked to:

  • Hemangioma and Hemangiosarcoma: Increased incidence observed in laboratory animals after subacute exposure .
  • Methemoglobinemia and Anemia: These conditions suggest that nitroanilines may affect oxygen transport in blood .

Case Study 1: Metabolic Pathway Analysis

A study investigated the metabolic pathways involving this compound using liver microsomes from rats. The findings indicated that the compound underwent hydroxylation and N-demethylation, leading to various metabolites that were further analyzed for their biological activity. The study highlighted the importance of cytochrome P450 enzymes in mediating these transformations, suggesting potential implications for drug interactions.

Case Study 2: Toxicity Assessment

In another study focusing on the toxicity of nitroanilines, researchers exposed rodents to varying concentrations of this compound. The results showed dose-dependent increases in liver enzyme levels indicative of hepatotoxicity, alongside histopathological changes in liver tissue. This underscores the need for careful consideration of exposure levels in pharmacological applications .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to active sites or altering enzyme conformation.
  • Formation of Reactive Oxygen Species (ROS): Intermediates generated during metabolism can lead to oxidative stress, contributing to cellular damage and toxicity.

Properties

IUPAC Name

4-fluoro-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELGNVHWXQYICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379161
Record name 4-Fluoro-2-nitro-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704-05-2
Record name 4-Fluoro-2-nitro-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 704-05-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1,4-Difluoro-2-nitrobenzene (2.63 g, 16.53 mmol) was dissolved in EtOH (9 mL) and Methylamine 40% in Water (9 mL) was added dropwise at 0° C. and the mixture was warming up to RT overnight. 75 mL of water was added to the reaction mixture and the orange solid was filtered and washed with water (2*10 ml) to afford 2.78 g of 4-fluoro-N-methyl-2-nitrobenzenamine (Yield: 99%) as an orange crystalline solid.
Quantity
2.63 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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